REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].[ClH:10].[CH3:11][CH:12]1OC(C)OC(C)O1>C(O)C(C)C>[ClH:10].[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:11]([CH3:12])[N:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
100.1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=N)N=C(N)N.Cl
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
|
Quantity
|
237.8 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was subsequently filtered off
|
Type
|
CUSTOM
|
Details
|
some of the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the white precipitate was separated off
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1NC(=NC(N1)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.5 g | |
YIELD: PERCENTYIELD | 80.7% | |
YIELD: CALCULATEDPERCENTYIELD | 176.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].[ClH:10].[CH3:11][CH:12]1OC(C)OC(C)O1>C(O)C(C)C>[ClH:10].[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:11]([CH3:12])[N:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
100.1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=N)N=C(N)N.Cl
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
|
Quantity
|
237.8 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was subsequently filtered off
|
Type
|
CUSTOM
|
Details
|
some of the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the white precipitate was separated off
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1NC(=NC(N1)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.5 g | |
YIELD: PERCENTYIELD | 80.7% | |
YIELD: CALCULATEDPERCENTYIELD | 176.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |